

Application Notes and Protocols for SPR206 Acetate Susceptibility Testing

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Compound of Interest

Compound Name: SPR206 acetate

Cat. No.: B13393021

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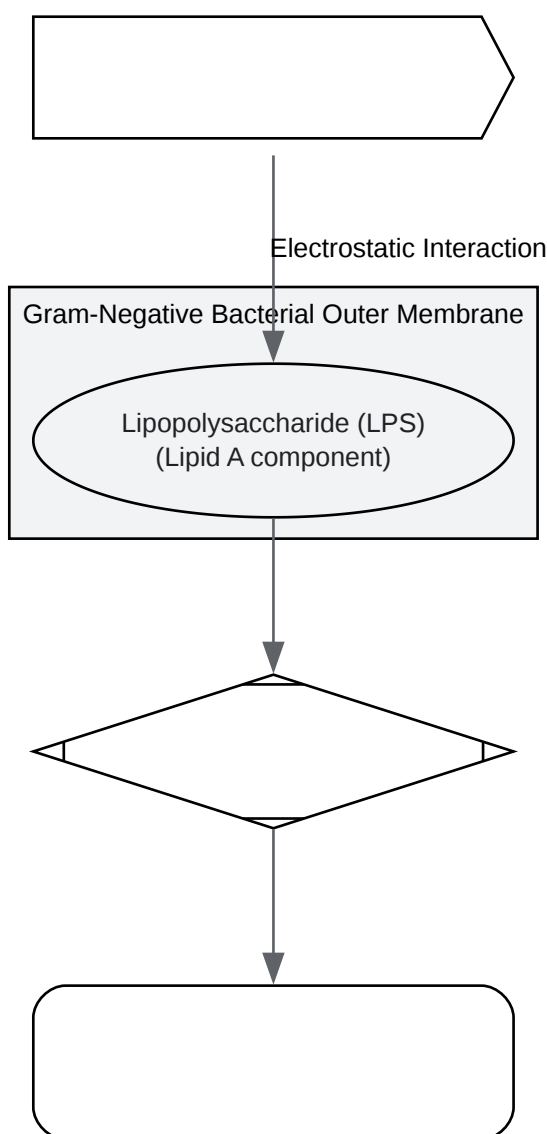
Introduction

SPR206 is a next-generation polymyxin antibiotic currently in clinical development for the treatment of multi-drug resistant (MDR) Gram-negative bacterial infections.[1][2][3] As an investigational agent, there are currently no established clinical breakpoints from the Clinical and Laboratory Standards Institute (CLSI). However, in vitro susceptibility testing is a critical component of preclinical and clinical research to evaluate the potency and spectrum of activity of SPR206. These application notes provide a summary of the available data and detailed protocols for determining the minimum inhibitory concentration (MIC) of **SPR206 acetate**, based on methodologies described in published research that adhere to CLSI standards.

Mechanism of Action

SPR206 is a polymyxin analogue designed to have a better safety profile, particularly with reduced nephrotoxicity, compared to older polymyxins like colistin and polymyxin B.[4][5] Its mechanism of action involves a direct interaction with the lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[4] This interaction disrupts the integrity of the outer membrane, leading to increased permeability and ultimately bacterial cell death.

A simplified representation of the proposed mechanism of action is provided below.



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Caption: Proposed mechanism of action of SPR206 against Gram-negative bacteria.

Data Presentation: In Vitro Activity of SPR206

The following tables summarize the in vitro activity of SPR206 against a range of Gram-negative pathogens as reported in published studies. These studies utilized the broth microdilution method following CLSI guidelines.

Table 1: In Vitro Activity of SPR206 Against Key Gram-Negative Pathogens

Organism	Number of Isolates	SPR206 MIC50 (mg/L)	SPR206 MIC90 (mg/L)
Acinetobacter spp.	-	0.12	2
Acinetobacter spp. (MDR)	-	0.12	2
Acinetobacter spp. (XDR)	-	0.12	8
Pseudomonas aeruginosa	-	0.25	0.25-0.5
P. aeruginosa (MDR/XDR)	-	≤2 (99.8-100% inhibited)	-
Enterobacterales (non-Morganellaceae)	5,179	0.06	0.25
Carbapenem-resistant Enterobacterales (US & W. Europe)	-	0.06	0.5
Carbapenem-resistant Enterobacterales (E. Europe)	-	0.5	64

Data compiled from multiple sources.^{[6][7]} MDR: Multi-drug resistant; XDR: Extensively drug-resistant.

Table 2: Comparative Activity of SPR206 and Colistin Against *Acinetobacter baumannii*

Compound	Number of Isolates	MIC Range (mg/L)	MIC50 (mg/L)	MIC90 (mg/L)
SPR206	30	≤0.06 - 32	-	-
Colistin	30	-	4x higher than SPR206	-

A four-fold lower MIC50 was observed for SPR206 compared to colistin.[8]

Experimental Protocols

The following protocol for broth microdilution (BMD) susceptibility testing of **SPR206 acetate** is based on the CLSI M07 standard, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

Materials

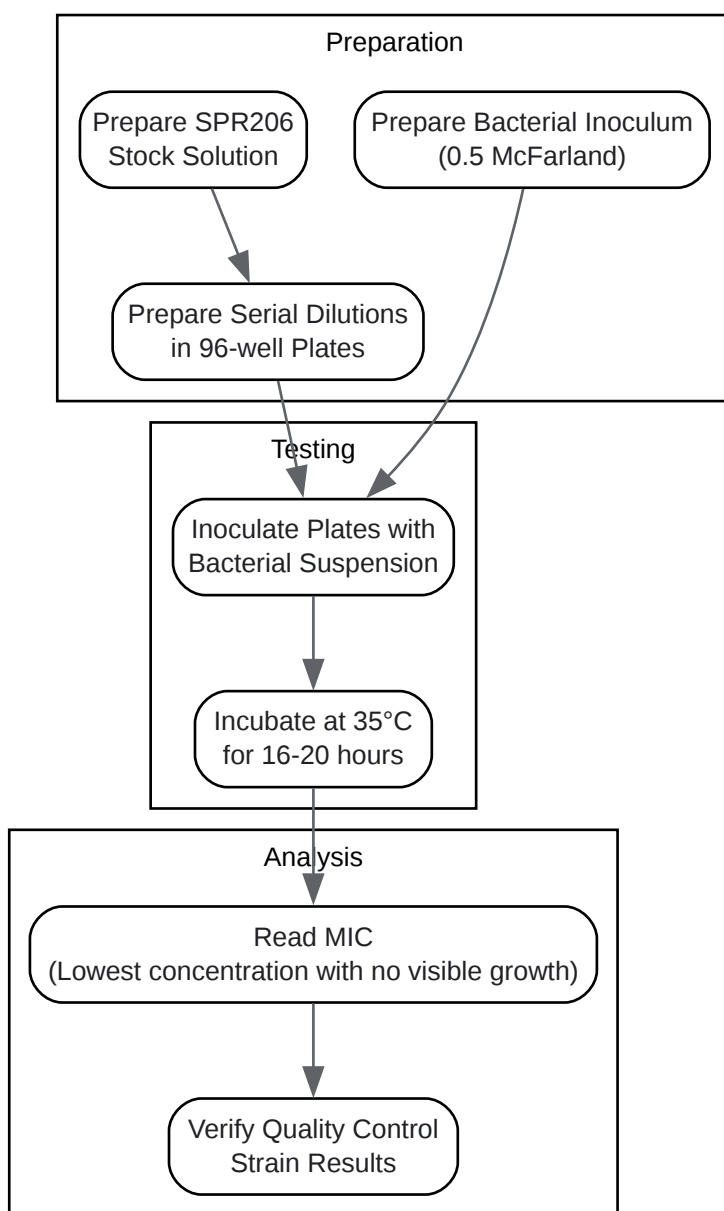
- **SPR206 acetate** (analytical grade powder)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial isolates for testing
- Quality control (QC) strains (e.g., *Escherichia coli* ATCC 25922, *Pseudomonas aeruginosa* ATCC 27853)
- Sterile diluents (e.g., water, DMSO, depending on SPR206 solubility)
- Spectrophotometer or McFarland turbidity standards
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)

Protocol: Broth Microdilution (BMD) for SPR206 MIC Determination

- Preparation of SPR206 Stock Solution:
 - Accurately weigh a sufficient amount of **SPR206 acetate** powder.
 - Reconstitute in a suitable sterile solvent to create a high-concentration stock solution (e.g., 1280 mg/L). Note: The acetate salt form should be accounted for to obtain the desired concentration of the active moiety.
 - Further dilutions should be made in CAMHB.

- Preparation of Bacterial Inoculum:
 - From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
 - Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
 - Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the microtiter plate wells.
- Preparation of Microtiter Plates:
 - Dispense 50 μ L of CAMHB into each well of a 96-well plate.
 - Perform serial two-fold dilutions of the SPR206 stock solution across the plate to achieve the desired final concentration range (e.g., 0.06 to 64 mg/L).
 - The final volume in each well after adding the inoculum will be 100 μ L.
- Inoculation:
 - Add 50 μ L of the standardized bacterial inoculum to each well, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubation:
 - Incubate the plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ in ambient air for 16-20 hours.
- Reading the MIC:
 - The MIC is defined as the lowest concentration of SPR206 that completely inhibits visible growth of the organism.
 - Examine the plates against a dark, non-reflective background. A reading aid such as a magnifying mirror can be used.

Workflow for SPR206 Susceptibility Testing



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Caption: Experimental workflow for SPR206 MIC determination by broth microdilution.

Quality Control

As SPR206 is an investigational compound, official CLSI QC ranges have not been established. It is recommended that researchers establish internal, reproducible QC ranges using standard reference strains such as *E. coli* ATCC 25922 and *P. aeruginosa* ATCC 27853.

Testing of these strains should be performed with each batch of MIC testing to ensure the validity of the results.

Important Considerations

- **Investigational Status:** SPR206 is not yet approved for clinical use, and there are no CLSI- or FDA-recognized breakpoints for result interpretation. The MIC values obtained should be used for research purposes only.
- **Polymyxin Testing Conditions:** Susceptibility testing of polymyxins can be affected by factors such as the plasticware used and the concentration of divalent cations in the media. It is crucial to use cation-adjusted Mueller-Hinton broth as specified by CLSI.
- **Combination Testing:** Research has also explored SPR206 in combination with other antibiotics.[8] For such studies, checkerboard or time-kill assays may be employed, following established methodologies.

These application notes are intended to provide a framework for the in vitro evaluation of **SPR206 acetate**. Researchers should always refer to the latest versions of relevant CLSI documents (M07, M100) for comprehensive guidance on antimicrobial susceptibility testing methodologies.

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